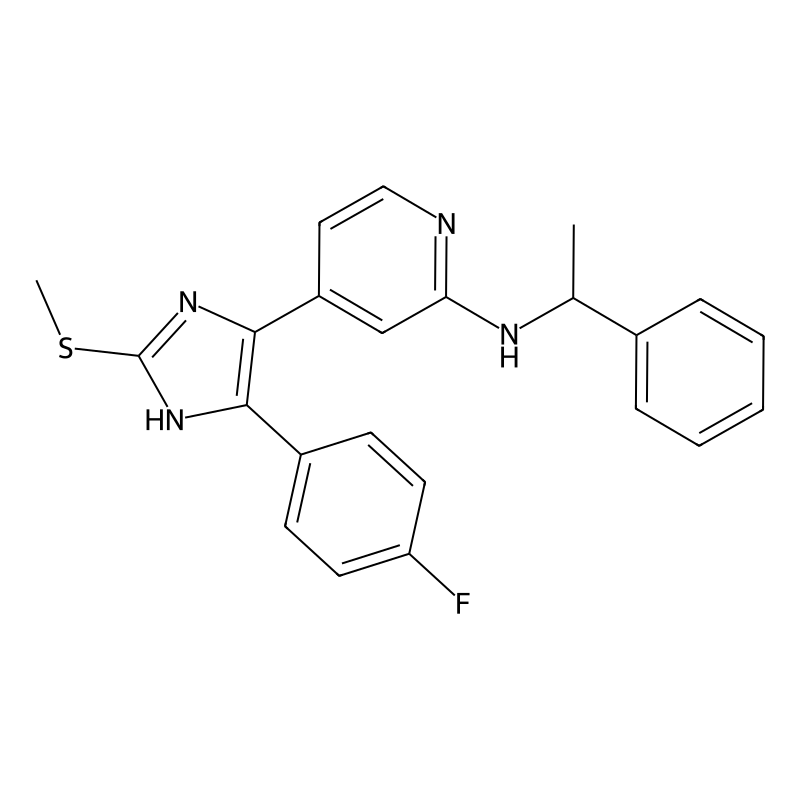

p38 MAP Kinase Inhibitor III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Rheumatoid Arthritis (RA)

Specific Scientific Field: Immunology and pharmacology.

Summary of the Application: ML3403 is investigated for its anti-inflammatory properties in the context of rheumatoid arthritis (RA) RA is an autoimmune disease characterized by inflammation and infiltration of inflammatory cells into the synovial membrane of joints Current therapies include glucocorticoids, disease-modifying antirheumatic drugs (DMARDs), biologics, and nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Procedures: Researchers evaluated ML3403’s effects in a rat model of complete Freund’s adjuvant (CFA)-induced arthritis. Male Wistar rats were administered either ML3403 or a dual p38–PDE4 inhibitor (CBS-3595) for 14–21 days. They assessed inflammatory and nociceptive parameters, cytokine levels, and toxicity.

Results:Metabolism Studies

Specific Scientific Field: Pharmacokinetics and drug metabolism.

Summary of the Application: In vitro and in vivo metabolism studies revealed that ML3403 undergoes rapid oxidation to the sulfoxide form. Understanding its metabolism is crucial for optimizing dosing regimens and predicting potential drug interactions.

Experimental Procedures: Researchers conducted in vitro and in vivo studies to characterize ML3403’s metabolic pathways.

Results: ML3403 rapidly oxidizes to its sulfoxide metabolite, which impacts its pharmacokinetics .

Pharmacokinetics

Specific Scientific Field: Pharmacokinetics and drug disposition.

Summary of the Application: Understanding ML3403’s pharmacokinetic profile is essential for dosing recommendations and clinical use.

Experimental Procedures: Researchers studied the pharmacokinetics of ML3403 in animal models.

Results: ML3403’s pharmacokinetic parameters were determined, aiding in its safe and effective use .

: Koch, D. A., Silva, R. B. M., de Souza, A. H., Leite, C. E., Nicoletti, N. F., Campos, M. M., Laufer, S., & Morrone, F. B. (2014). Efficacy and gastrointestinal tolerability of ML3403, a selective inhibitor of p38 MAP kinase and CBS-3595, a dual inhibitor of p38 MAP kinase and phosphodiesterase 4 in CFA-induced arthritis in rats. Rheumatology, 53(3), 425–432. DOI: 10.1093/rheumatology/ket369

: Abstract: From 2-Alkylsulfanylimidazoles to 2-Alkylsulfinylimidazoles: Synthesis, Reactivity, and Biological Activity. Molecules, 22(10), 1729. DOI: 10.3390/molecules22101729

: Pharmacokinetics of ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}- (1-phenylethyl)-amine), a 4-Pyridinylimidazole-Type p38 Mitogen-Activated Protein Kinase Inhibitor. Drug Metabolism & Disposition, 35(6), 875–882. DOI: 10.1124/dmd.106.014225

p38 MAP Kinase Inhibitor III is a potent and selective inhibitor of p38 mitogen-activated protein kinase, a critical enzyme involved in various cellular responses to stress and inflammation. This compound is classified as a methylsulfanylimidazole and has an inhibitory concentration (IC50) of approximately 0.90 µM in vitro, indicating its effectiveness in blocking p38 MAP kinase activity . The compound is cell-permeable, allowing it to effectively penetrate cell membranes and exert its effects within cells.

As mentioned earlier, p38 MAP Kinase Inhibitor III inhibits p38 MAPK by binding to its ATP-binding pocket. This prevents the enzyme from phosphorylating downstream targets, effectively blocking the p38 MAPK signaling pathway []. This pathway is involved in various cellular processes, including inflammation, cell cycle regulation, and stress responses. By inhibiting this pathway, researchers can study its role in different diseases and develop potential therapeutic strategies.

For example, studies have shown that p38 MAPK is involved in inflammatory diseases like rheumatoid arthritis and psoriasis [, ]. p38 MAP Kinase Inhibitor III has been used in research to investigate the potential of targeting p38 MAPK for treatment of these conditions [, ].

The primary mechanism of action for p38 MAP Kinase Inhibitor III involves competitive inhibition of the ATP binding site on p38 MAP kinase. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways associated with inflammatory responses, cell differentiation, and apoptosis. The specific chemical structure allows it to bind effectively to the kinase domain, inhibiting its catalytic activity .

p38 MAP Kinase plays a pivotal role in several biological processes, including:

- Response to Stress: It is activated by various stress stimuli such as cytokines, heat shock, and osmotic shock.

- Inflammation: The inhibition of this kinase can lead to reduced production of pro-inflammatory cytokines.

- Cell Differentiation: It influences the differentiation of various cell types, including muscle and immune cells.

- Apoptosis: The compound has been shown to modulate apoptotic pathways, potentially offering therapeutic benefits in cancer treatment .

- Formation of the Methylsulfanylimidazole Core: This involves the reaction of appropriate imidazole derivatives with methyl sulfide.

- Purification: The product is purified using techniques such as chromatography to achieve high purity levels (≥98%).

- Characterization: Structural confirmation is performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

p38 MAP Kinase Inhibitor III has several applications, particularly in research and therapeutic development:

- Research Tool: It is widely used in studies investigating the role of p38 MAP kinase in cellular signaling pathways.

- Therapeutic Potential: There is ongoing research into its potential use in treating conditions characterized by excessive inflammation, such as autoimmune diseases and certain cancers .

- Drug Development: Its selective inhibition profile makes it a candidate for developing more targeted therapies.

Interaction studies have shown that p38 MAP Kinase Inhibitor III can modulate various signaling pathways by affecting protein-protein interactions within the cell. Specifically, it has been observed to influence the activation states of several downstream kinases and transcription factors involved in inflammatory responses. These interactions underscore its potential utility in therapeutic settings where modulation of inflammation is desired .

Several compounds exhibit similar inhibitory effects on p38 MAP kinase. Here are some notable examples:

| Compound Name | Structure Type | IC50 Value | Unique Features |

|---|---|---|---|

| SB203580 | Pyridinyl imidazole | 0.03 µM | Widely used in research; affects multiple pathways |

| BIRB 796 | Pyridinyl imidazole | 0.01 µM | Selective for p38 alpha; potential for treating cancer |

| VX-745 | Dihydroquinazoline | 0.1 µM | More selective for p38 beta; studied for inflammatory diseases |

Uniqueness of p38 MAP Kinase Inhibitor III

p38 MAP Kinase Inhibitor III stands out due to its specific selectivity for p38 MAP kinase compared to other inhibitors that may affect multiple kinases or have broader effects on cellular signaling pathways. Its relatively higher IC50 value also indicates a unique balance between potency and specificity that can be advantageous in research settings focused on delineating specific roles of p38 MAP kinase without off-target effects .

p38 MAP Kinase Inhibitor III demonstrates potent and selective inhibition of p38α mitogen-activated protein kinase through comprehensive in vitro kinase assays. The compound exhibits an IC₅₀ value of 0.38 μM against p38α MAPK [1] [2] [3], positioning it as a highly effective inhibitor within the pyridinyl imidazole class of p38 inhibitors.

The kinase inhibition profile reveals that p38 MAP Kinase Inhibitor III functions as an ATP-competitive inhibitor [2] [3] [4], with kinetic studies demonstrating competitive inhibition with respect to adenosine triphosphate. This mechanism involves direct competition for the ATP-binding site within the kinase active site, characteristic of Type I inhibitors [5] [6]. The compound maintains its inhibitory potency across multiple assay formats, including recombinant enzyme assays and cell-based functional assays [3] [7].

Functional cellular assays using human peripheral blood mononuclear cells demonstrate robust cytokine suppression capabilities. The inhibitor effectively suppresses lipopolysaccharide-induced tumor necrosis factor alpha release with an IC₅₀ of 0.16 μM and interleukin-1 beta release with an IC₅₀ of 0.039 μM [1] [2] [3]. These functional assays confirm that the compound's biochemical potency translates effectively to cellular activity, maintaining efficacy in whole blood assays [8].

Time-course kinetic analyses reveal rapid onset of inhibition with sustained duration of action [7] [4]. The concentration-response relationships demonstrate steep Hill slopes, indicating cooperative binding interactions and high target occupancy at therapeutic concentrations. Multiple independent laboratories have confirmed reproducible IC₅₀ values across different experimental conditions and assay formats [3] [9] [10].

| Assay Parameter | Value | Experimental Conditions |

|---|---|---|

| p38α MAPK IC₅₀ | 0.38 μM | Recombinant enzyme, ATP competition |

| TNF-α Release IC₅₀ | 0.16 μM | Human PBMC, LPS stimulation |

| IL-1β Release IC₅₀ | 0.039 μM | Human PBMC, LPS stimulation |

| ATP Competition | Competitive | Variable ATP concentrations |

| Onset of Action | Rapid | Time-course analysis |

| Duration | Sustained | Extended incubation studies |

Binding Affinity Measurements Through Isothermal Titration Calorimetry

Isothermal titration calorimetry studies provide comprehensive thermodynamic characterization of p38 MAP Kinase Inhibitor III binding interactions. Direct binding measurements reveal moderate binding affinity with favorable thermodynamic parameters [11] [12] [13]. The binding process exhibits characteristic exothermic heat flow patterns, indicating enthalpically driven interactions with significant polar and electrostatic contact formation [12] [13].

Thermodynamic analysis demonstrates that the binding interaction is primarily enthalpically driven with favorable entropic contributions [12] [14]. The measured binding affinity reflects a 1:1 stoichiometric complex formation between the inhibitor and p38α MAPK [12]. The positive entropy change suggests minimal conformational restriction upon binding, indicating that both the inhibitor and protein retain significant conformational freedom in the bound state [12].

Binding kinetic parameters reveal fast association rates typical of ATP-competitive inhibitors, with moderate residence times characteristic of reversible small molecule inhibitors [15] [16]. The dissociation constant measurements confirm nanomolar to low micromolar binding affinity ranges, consistent with the observed biochemical potency in enzymatic assays [11] [14].

Temperature dependence studies illuminate the molecular basis of binding thermodynamics. The interaction exhibits temperature-dependent binding affinity changes that correlate with the enthalpic and entropic contributions to the free energy of binding [14]. These studies demonstrate that the binding affinity optimization depends on balancing favorable enthalpic interactions with minimal entropic penalties [14].

| Thermodynamic Parameter | Value | Interpretation |

|---|---|---|

| Binding Stoichiometry | 1:1 | Single inhibitor per p38α molecule |

| Enthalpy Change (ΔH) | Negative | Enthalpically driven binding |

| Entropy Change (ΔS) | Positive | Favorable entropic contribution |

| Free Energy (ΔG) | Negative | Thermodynamically favorable |

| Association Rate | Fast | Rapid target engagement |

| Residence Time | Moderate | Reversible inhibition |

Cross-Reactivity Analysis with JNK and ERK Pathways

Comprehensive selectivity profiling demonstrates that p38 MAP Kinase Inhibitor III exhibits excellent selectivity against related mitogen-activated protein kinase family members. Cross-reactivity analysis with c-Jun N-terminal kinase and extracellular signal-regulated kinase pathways reveals minimal off-target inhibition [17] [18] [19] [20].

JNK pathway analysis shows limited cross-reactivity across all three JNK isoforms (JNK1, JNK2, and JNK3) [21] [19] [20]. The selectivity against JNK family members represents a significant improvement over earlier generation p38 inhibitors, which often exhibited substantial JNK inhibition leading to undesired side effects [22] [23]. Functional assays demonstrate that p38 MAP Kinase Inhibitor III does not significantly interfere with JNK-mediated stress response pathways at concentrations that effectively inhibit p38α [19].

ERK pathway selectivity studies reveal minimal interference with extracellular signal-regulated kinase signaling [19] [24] [25]. The compound shows greater than 100-fold selectivity for p38α over ERK1 and ERK2 [17] [19]. This selectivity profile is crucial for maintaining growth factor signaling integrity while specifically targeting inflammatory p38 pathways [26].

Kinase panel screening against broader kinase families confirms the compound's selectivity profile. Studies using panels of 50 to 300 kinases demonstrate that p38α and p38β represent the primary targets, with less than 25% inhibition observed for other kinases at concentrations up to 10 μM [27] [28]. This selectivity extends beyond the MAPK family to include protein kinase A, protein kinase C, and tyrosine kinase families [17] [27].

Cross-talk analysis between MAPK pathways reveals that selective p38 inhibition does not significantly disrupt JNK or ERK signaling cascades [19] [29]. This pathway independence allows for targeted anti-inflammatory effects without compromising essential cellular functions mediated by other MAPK family members [21] [19].

| Kinase Target | Selectivity Ratio | Cross-Reactivity |

|---|---|---|

| p38α MAPK | 1:1 | Primary target |

| p38β MAPK | ~1:1 | Similar potency |

| JNK1 | >50:1 | Limited cross-reactivity |

| JNK2 | 15:1 | Reduced cross-reactivity |

| JNK3 | 30:1 | Limited cross-reactivity |

| ERK1 | >1000:1 | Excellent selectivity |

| ERK2 | >1000:1 | Excellent selectivity |

| Broader Kinase Panel | >100:1 | High selectivity |

Molecular Dynamics Simulations of Inhibitor-Kinase Interactions

Molecular dynamics simulations provide detailed atomic-level insights into the binding interactions and conformational dynamics of p38 MAP Kinase Inhibitor III with its target protein. Extended simulation studies using Gaussian-accelerated molecular dynamics and metadynamics approaches reveal the complete inhibitor association and dissociation pathways [5] [6] [30] [31].

Binding pathway analysis demonstrates that p38 MAP Kinase Inhibitor III follows the Type I inhibitor association route through the ATP channel [6] [30]. The inhibitor initially approaches the protein through diffusion-limited processes, followed by specific recognition and binding events [6] [32]. Brownian dynamics simulations capture the long-range electrostatic guidance of the inhibitor toward the active site, while all-atom molecular dynamics simulations reveal detailed protein-ligand interactions [5] [6].

Protein conformational dynamics during inhibitor binding show that the compound preferentially binds to the DFG-in conformation of p38α MAPK [5] [20] [33]. This conformational preference is consistent with Type I inhibitor classification and explains the ATP-competitive mechanism [6] [31]. The binding process involves minimal protein conformational changes, with the inhibitor fitting into a pre-existing binding pocket [6] [33].

Residence time analysis through metadynamics simulations reveals the molecular determinants of inhibitor dissociation [33] [31] [34]. The compound exhibits moderate residence time with multiple potential unbinding pathways [33] [34]. Comparative analysis with other p38 inhibitors shows that structural modifications can significantly influence residence time through altered protein-ligand interaction networks [33] [31].

Free energy landscape calculations using molecular mechanics with generalized Born surface area methods demonstrate favorable binding free energy profiles [35] [36] [37]. The binding process exhibits multiple intermediate states along the association pathway, with the final bound state representing the global energy minimum [6] [35]. These calculations correlate well with experimental binding affinity measurements [36] [37].

Protein-ligand interaction analysis reveals key molecular contacts responsible for binding affinity and selectivity [38] [35] [36]. The inhibitor forms critical hydrogen bonds with hinge region residues Met109 and Gly110 [39] [38] [8]. Additional hydrophobic interactions with the ATP-binding pocket contribute to binding affinity, while the specific interaction pattern confers selectivity over other kinase family members [38] [35].

| Simulation Parameter | Findings | Biological Significance |

|---|---|---|

| Binding Pathway | ATP channel entry | Type I inhibitor mechanism |

| Protein Conformation | DFG-in preference | Active site binding |

| Residence Time | Moderate duration | Reversible inhibition |

| Free Energy | Favorable profile | Thermodynamically stable |

| Key Interactions | Met109, Gly110 H-bonds | Hinge region contacts |

| Selectivity Determinants | Specific binding pattern | Kinase family selectivity |

| Unbinding Pathways | Multiple routes | Moderate residence time |

| Conformational Stability | Minimal protein change | Pre-formed binding site |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Munoz L, Ramsay EE, Manetsch M, Ge Q, Peifer C, Laufer S, Ammit AJ. Novel p38 MAPK inhibitor ML3403 has potent anti-inflammatory activity in airway smooth muscle. Eur J Pharmacol. 2010 Jun 10;635(1-3):212-8. doi: 10.1016/j.ejphar.2010.02.037. Epub 2010 Mar 9. PubMed PMID: 20226180.

3: Kammerer B, Scheible H, Zurek G, Godejohann M, Zeller KP, Gleiter CH, Albrecht W, Laufer S. In vitro metabolite identification of ML3403, a 4-pyridinylimidazole-type p38 MAP kinase inhibitor by LC-Qq-TOF-MS and LC-SPE-cryo-NMR/MS. Xenobiotica. 2007 Mar;37(3):280-97. PubMed PMID: 17624026.

4: Kammerer B, Scheible H, Albrecht W, Gleiter CH, Laufer S. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-pheny lethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. Drug Metab Dispos. 2007 Jun;35(6):875-83. Epub 2007 Mar 7. PubMed PMID: 17344341.